ISAM-140

Description

Properties

IUPAC Name |

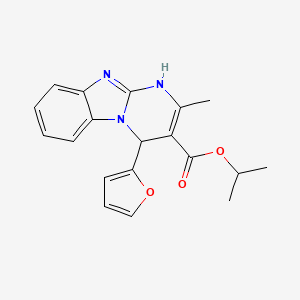

propan-2-yl 4-(furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-11(2)25-18(23)16-12(3)20-19-21-13-7-4-5-8-14(13)22(19)17(16)15-9-6-10-24-15/h4-11,17H,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHLRBMDXQBOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CO4)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ISAM-140 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ISAM-140 is a potent and highly selective antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor that is increasingly implicated in tumor progression and immune evasion. In the tumor microenvironment (TME), high concentrations of adenosine, produced as a result of metabolic stress and hypoxia, signal through A2BAR on various cell types to create an immunosuppressive shield. This compound's primary mechanism of action is the disruption of this adenosinergic signaling, thereby unleashing the anti-tumor activity of the immune system. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative pharmacological data, and detailed experimental protocols relevant to the study of this compound in oncology.

Introduction: The Adenosine Axis in Cancer

Extracellular adenosine is a critical signaling molecule in the TME, acting as a key regulator of immune responses. Its production is primarily mediated by the ectoenzymes CD39 and CD73, which sequentially hydrolyze ATP to adenosine. Under the hypoxic and inflammatory conditions characteristic of solid tumors, extracellular adenosine levels can rise significantly, activating four subtypes of adenosine receptors: A1, A2A, A2B, and A3.

The A2B adenosine receptor (A2BAR) is a low-affinity receptor that becomes particularly relevant in the high-adenosine environment of tumors. Its activation on immune cells, such as T cells and Natural Killer (NK) cells, leads to an increase in intracellular cyclic AMP (cAMP), a second messenger that potently suppresses their anti-tumor functions. A2BAR signaling also promotes angiogenesis and tumor cell proliferation, making it an attractive target for cancer therapy.

This compound: A Selective A2BAR Antagonist

This compound is a non-xanthine derivative identified as a highly potent and selective antagonist of the human A2B adenosine receptor. Its chemical structure allows for specific interaction with the A2BAR binding pocket, effectively blocking the downstream signaling cascade initiated by adenosine.

Pharmacological Profile

Quantitative data for this compound and its analogs are crucial for understanding its potency and selectivity. The following tables summarize the available binding affinity and functional antagonist data.

| Compound | hA1R Ki (nM) | hA2AR Ki (nM) | hA2BR Ki (nM) | hA3R Ki (nM) | Reference |

| This compound | >10000 | >10000 | 3.49 | >10000 | [1][2] |

Table 1: Binding Affinity (Ki) of this compound for Human Adenosine Receptors.

| Compound | Assay Type | Cell Line | Kb (nM) | Reference |

| This compound | cAMP accumulation | HEK-293 | 27.00 | [3] |

Table 2: Functional Antagonist Potency (Kb) of this compound.

Note: IC50 values for this compound in specific cancer cell lines are not yet publicly available in the reviewed literature.

Mechanism of Action in the Tumor Microenvironment

The anti-cancer effects of this compound are primarily mediated through its impact on the immune system within the TME. By blocking A2BAR, this compound reverses adenosine-induced immunosuppression.

Reversal of T Cell and NK Cell Dysfunction

High levels of adenosine in the TME suppress the activity of tumor-infiltrating lymphocytes (TILs), including CD8+ cytotoxic T cells and NK cells. This suppression is mediated, in part, through A2BAR activation, which elevates intracellular cAMP levels and inhibits T cell receptor (TCR) signaling.

This compound has been shown to rescue the proliferation of T cells and NK cells in the presence of adenosine.[2] A concentration of 12 µM this compound was effective in restoring the proliferative capacity of these critical immune effector cells.[4]

Enhancement of Anti-Tumor Cytokine Production

A key aspect of an effective anti-tumor immune response is the production of cytotoxic and pro-inflammatory cytokines. A2BAR signaling inhibits the release of crucial cytokines like interferon-gamma (IFNγ) and perforin by T cells. While qualitative data indicates that this compound rescues the production of IFNγ and perforin, specific quantitative data on the fold-increase or concentration of these cytokines following this compound treatment is not yet available in the published literature.[4]

Modulation of the Immune Cell Infiltrate

This compound has been observed to alter the composition of immune cells within tumor spheroids, leading to a significant increase in the CD8+/CD4+ T cell ratio.[4] This shift suggests a promotion of a more cytotoxic T cell phenotype within the tumor.

Direct Effects on Cancer Cells

In addition to its immunomodulatory effects, this compound has demonstrated direct anti-tumor activity. Treatment with this compound and its analogs has been shown to significantly reduce the viability of patient-derived breast cancer spheroids.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.

References

- 1. Adenosine Receptor Antagonists to Combat Cancer and to Boost Anti-Cancer Chemotherapy and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 3. mdpi.com [mdpi.com]

- 4. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]

ISAM-140: A Selective A2B Adenosine Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of ISAM-140, a potent and highly selective antagonist of the A2B adenosine receptor (A2BAR). The A2BAR is a G protein-coupled receptor that is increasingly recognized as a critical mediator in a variety of physiological and pathological processes, including inflammation, fibrosis, and cancer. High extracellular concentrations of adenosine, often present in the tumor microenvironment or sites of inflammation, lead to the activation of the low-affinity A2BAR, triggering a cascade of downstream signaling events. The selective blockade of this receptor with agents like this compound presents a promising therapeutic strategy for a range of diseases. This document details the mechanism of action of this compound, its pharmacological properties, and the experimental methodologies used for its characterization.

Introduction to the A2B Adenosine Receptor

The A2B adenosine receptor is one of four subtypes of adenosine receptors (A1, A2A, A2B, and A3) that belong to the G protein-coupled receptor (GPCR) superfamily.[1] Unlike the high-affinity A1 and A2A receptors, the A2BAR exhibits a low affinity for the endogenous ligand adenosine, and is therefore primarily activated under conditions of high adenosine concentrations, such as hypoxia, ischemia, and inflammation.[2][3] A2BAR is expressed in a wide variety of cell types, including immune cells, endothelial cells, fibroblasts, and various cancer cells.[4]

Upon activation, the A2BAR can couple to both Gs and Gq proteins.[1][4] Gs coupling stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[5] Gq coupling, on the other hand, activates phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[1][4] The specific downstream signaling pathway activated can be cell-type dependent.[4]

This compound: A Potent and Selective A2BAR Antagonist

This compound is a non-xanthine derivative identified as a highly potent and selective antagonist of the human A2B adenosine receptor.[6] Its discovery represents a significant advancement in the development of selective pharmacological tools to probe the function of the A2BAR and as a potential therapeutic agent.

Mechanism of Action

This compound acts as a competitive antagonist at the A2B adenosine receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous agonist adenosine and inhibiting its downstream signaling. Functional assays have confirmed that this compound effectively blocks agonist-induced cAMP accumulation in cells expressing the A2BAR.[6]

Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: Binding Affinity of this compound at Human Adenosine Receptors

| Receptor Subtype | Kᵢ (nM) |

| A2B | 3.49[6] |

| A1 | >1000[4] |

| A2A | >1000[4] |

| A3 | >1000[4] |

Table 2: Functional Antagonism of this compound

| Assay | Cell Line | Agonist | K₋B (nM) |

| cAMP Accumulation | HEK-293 | NECA | 27.00[6] |

Experimental Protocols

The characterization of this compound and other A2BAR antagonists relies on specific and robust experimental methodologies. Detailed protocols for the key assays are provided below.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of a compound for the A2B adenosine receptor.

Materials:

-

HEK-293 cells stably expressing the human A2B adenosine receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Radioligand: [³H]PSB-603 or another suitable A2BAR-selective antagonist radioligand.

-

Non-specific binding control: A high concentration (e.g., 10 µM) of a non-labeled A2BAR antagonist (e.g., PSB-603).

-

Test compound (this compound) at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK-293 cells expressing the hA2BAR to confluency.

-

Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

-

50 µL of the test compound at various concentrations.

-

50 µL of the radioligand at a concentration near its K₋d.

-

100 µL of the membrane preparation.

-

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay is used to determine the potency of an antagonist (K₋B) in blocking agonist-induced cAMP production.

Materials:

-

HEK-293 or CHO cells expressing the human A2B adenosine receptor.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

-

A2BAR agonist (e.g., NECA).

-

Test compound (this compound) at various concentrations.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Plating:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Antagonist Incubation:

-

Remove the culture medium and wash the cells with stimulation buffer.

-

Add the test compound (antagonist) at various concentrations to the wells and incubate for a predefined period (e.g., 15-30 minutes) at 37°C.

-

-

Agonist Stimulation:

-

Add the A2BAR agonist at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the basal control.

-

Incubate for an additional period (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the antagonist concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

Calculate the antagonist dissociation constant (K₋B) using the Schild equation or a simplified version for competitive antagonism.

-

Signaling Pathways and Experimental Workflows

Visual representations of the A2B adenosine receptor signaling pathway, a typical experimental workflow for antagonist characterization, and the logical relationship of this compound are provided below using the DOT language for Graphviz.

Caption: A2B Adenosine Receptor Signaling Pathways.

Caption: Experimental Workflow for A2BAR Antagonist Development.

Caption: this compound in the Landscape of Adenosine Antagonists.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A2B adenosine receptor. Its high potency and selectivity make it a superior candidate for both preclinical research and potential therapeutic development. The detailed experimental protocols and conceptual diagrams provided in this guide are intended to facilitate further research into the promising field of A2BAR antagonism. As our understanding of the A2BAR's involvement in disease progresses, selective antagonists like this compound will be instrumental in translating this knowledge into novel therapeutic interventions.

References

- 1. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innoprot.com [innoprot.com]

- 3. Characterisation of endogenous A2A and A2B receptor-mediated cyclic AMP responses in HEK 293 cells using the GloSensor™ biosensor: Evidence for an allosteric mechanism of action for the A2B-selective antagonist PSB 603 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Role of ISAM-140 in Tumor Microenvironment Modulation: A Technical Guide

Abstract

This technical guide provides an in-depth overview of ISAM-140, a potent and highly selective A2B adenosine receptor (A2BAR) antagonist, and its role in modulating the tumor microenvironment (TME). High concentrations of adenosine in the TME contribute to an immunosuppressive niche, promoting tumor progression. This compound acts by blocking the A2B adenosine receptor, thereby mitigating adenosine-mediated immunosuppression and demonstrating potential as a therapeutic agent in oncology. This document details the mechanism of action of this compound, summarizes key preclinical data, outlines relevant experimental protocols, and provides visual representations of its signaling pathway and experimental applications.

Introduction to this compound

This compound is a small molecule, non-xanthine derivative that functions as a potent and selective antagonist of the A2B adenosine receptor. The A2B receptor is one of four adenosine receptor subtypes and is activated by high concentrations of adenosine, which are often present in the tumor microenvironment due to hypoxia and cell death. Activation of the A2BAR on immune cells, such as T cells and Natural Killer (NK) cells, leads to an immunosuppressive phenotype, hindering the anti-tumor immune response. By blocking this interaction, this compound aims to restore the effector functions of these immune cells, thereby promoting an anti-tumor microenvironment.

Mechanism of Action

This compound exerts its effects by competitively binding to the A2B adenosine receptor, preventing the binding of its natural ligand, adenosine. This blockade inhibits the downstream signaling cascade initiated by A2BAR activation. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels in immune cells are associated with suppressed function. By preventing this increase, this compound helps to maintain the proliferative and cytotoxic capabilities of tumor-infiltrating lymphocytes.

Signaling Pathway

Preclinical Data

This compound has demonstrated significant anti-tumor activity in various preclinical models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Ki | 3.49 nM | A2B Adenosine Receptor Binding Assay | |

| KB | 27.00 nM | NECA-stimulated cAMP Accumulation |

Table 2: Efficacy of this compound in Cellular Models

| Model | Treatment | Effect | Reference |

| Patient-Derived Breast Cancer Spheroids | This compound | Significantly reduced relative cell viability | |

| Adenosine-Suppressed Lymphocytes | This compound | Rescued proliferation of CD8+ T cells, CD4+ T cells, and NK cells |

Experimental Protocols

cAMP Accumulation Assay

This protocol is designed to measure the antagonistic effect of this compound on A2BAR activation.

-

Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human A2B adenosine receptor are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for 30 minutes.

-

Stimulation: Cells are then stimulated with an A2BAR agonist, such as 5'-N-ethylcarboxamidoadenosine (NECA), at a fixed concentration (e.g., 100 nM) for 15 minutes to induce cAMP production.

-

Lysis and Detection: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

-

Data Analysis: The ability of this compound to inhibit NECA-stimulated cAMP accumulation is determined, and the KB value is calculated.

Patient-Derived Tumor Spheroid Viability Assay

This assay assesses the impact of this compound on the viability of tumor cells in a 3D culture model that partially recapitulates the tumor microenvironment.

-

Spheroid Formation: Patient-derived tumor cells are seeded in ultra-low attachment 96-well plates to promote the formation of 3D spheroids.

-

Treatment: Once formed, spheroids are treated with this compound at various concentrations.

-

Incubation: The treated spheroids are incubated for a defined period (e.g., 4 days).

-

Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® 3D, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The relative cell viability of treated spheroids is compared to untreated controls.

Lymphocyte Proliferation Rescue Assay

This protocol evaluates the ability of this compound to restore the proliferative capacity of immune cells suppressed by adenosine.

-

Immune Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll density gradient centrifugation.

-

Labeling: Isolated lymphocytes are labeled with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE).

-

Culture and Suppression: Labeled cells are cultured and stimulated to proliferate (e.g., with anti-CD3/CD28 antibodies). Adenosine (e.g., 0.1 mM) is added to suppress proliferation.

-

Treatment: this compound is added to the adenosine-suppressed cultures at a sub-apoptotic concentration (e.g., 12 µM).

-

Incubation: Cells are incubated for a period sufficient to allow for several rounds of cell division (e.g., 4-5 days).

-

Flow Cytometry: Proliferation is assessed by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity.

-

Data Analysis: The proliferation of different immune cell subsets (e.g., CD8+ T cells, CD4+ T cells, NK cells) in the presence of this compound is compared to the adenosine-suppressed control.

Modulation of the Tumor Microenvironment

The anti-tumor effects of this compound are primarily driven by its ability to remodel the immunosuppressive TME. By blocking the A2B adenosine receptor on immune cells, this compound restores their effector functions. This leads to enhanced proliferation and cytotoxicity of T cells and NK cells, which can then more effectively target and eliminate cancer cells. While this compound did not show a direct effect on Tumor Infiltrating Lymphocyte (TIL) infiltration in one study, the rescue of lymphocyte proliferation and function within the tumor is a key mechanism.

Conclusion and Future Directions

This compound is a promising A2B adenosine receptor antagonist with the potential to overcome a key mechanism of tumor-induced immunosuppression. Preclinical data support its ability to restore anti-tumor immunity by blocking the adenosine-A2BAR signaling axis. Future research should focus on in vivo efficacy studies and the exploration of this compound in combination with other immunotherapies, such as checkpoint inhibitors, to potentially achieve synergistic anti-tumor effects. The safety and efficacy of A2BAR antagonists are also being evaluated in clinical trials for various cancers.

Prepared for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on ISAM-140 and its Effects on cAMP Accumulation

Abstract

This compound is a potent and highly selective antagonist for the A2B adenosine receptor (A2BAR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and immune suppression.[1][2] The A2BAR is typically coupled to the Gs protein, and its activation by the endogenous ligand adenosine leads to the stimulation of adenylyl cyclase, resulting in the conversion of ATP to cyclic adenosine monophosphate (cAMP) and subsequent activation of downstream signaling pathways.[3] By blocking this interaction, this compound effectively inhibits agonist-induced cAMP accumulation, making it a valuable tool for studying A2BAR signaling and a potential therapeutic agent for conditions characterized by excessive adenosine signaling, such as cancer.[4][5] This document provides a comprehensive overview of this compound, focusing on its mechanism of action, its quantitative effects on cAMP accumulation, detailed experimental protocols for its evaluation, and visual representations of the relevant biological pathways and workflows.

Mechanism of Action: A2BAR Antagonism

This compound exerts its effects by competitively binding to the A2B adenosine receptor.[4] In many cellular contexts, the A2BAR is coupled to the stimulatory G protein, Gs.[3] Activation of the A2BAR by an agonist, such as adenosine or the synthetic analog 5'-N-ethylcarboxamidoadenosine (NECA), triggers a conformational change in the receptor, leading to the activation of Gs. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the synthesis of cAMP from ATP.[3][6] The resulting increase in intracellular cAMP levels activates downstream effectors like Protein Kinase A (PKA) and Exchange protein activated by cAMP (EPAC), which in turn modulate various cellular functions.[3][6]

This compound, as a selective antagonist, binds to the A2BAR but does not induce the conformational change necessary for G protein activation. Instead, it occupies the binding site, preventing agonists like NECA from binding and initiating the signaling cascade.[4] The primary and most direct consequence of this compound's action is the inhibition of agonist-stimulated adenylyl cyclase activity, leading to a marked reduction in intracellular cAMP accumulation.[1][4]

Quantitative Data: Effect of this compound on cAMP Accumulation

The inhibitory effect of this compound on cAMP production has been quantified in functional assays. The following table summarizes the key data points from studies characterizing this compound's antagonist activity.

| Parameter | Value | Cell Line | Agonist Used | Notes | Source |

| Ki | 3.49 nM | HEK-293 cells expressing human A2BAR | - | Binding affinity for the A2BAR. | [1] |

| KB | 27.00 nM | HEK-293 cells | NECA | Functional antagonist constant determined via inhibition of NECA-stimulated cAMP accumulation. | [1][4] |

| Concentration Range | 0.1 - 100 µM | Not specified | NECA | Effective concentration range for inhibiting NECA-stimulated cAMP accumulation. | [1] |

| Inhibitory Effect | Complete inhibition | HEK-293 cells | 100 nM NECA | Validated the A2BAR antagonistic behavior of this compound. | [4] |

Experimental Protocols

This section details a representative methodology for quantifying the effect of this compound on agonist-induced cAMP accumulation in a cell-based assay. This protocol is based on methods described in the literature for characterizing A2BAR antagonists.[4][7]

Cell Culture and Plating

-

Cell Line: Human Embryonic Kidney (HEK-293) cells endogenously or recombinantly expressing the human A2B adenosine receptor are commonly used.[4]

-

Culture Conditions: Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Plating: Seed the HEK-293 cells into 12-well or 24-well tissue culture plates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.[7]

cAMP Accumulation Assay

-

Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with warm, serum-free medium or a suitable assay buffer (e.g., Hanks' Balanced Salt Solution).

-

Inhibitor Pre-incubation: Add serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 100 µM Ro 20-1724 or 500 µM IBMX) to each well. The PDE inhibitor prevents the degradation of newly synthesized cAMP, thus amplifying the signal. Incubate for 20-30 minutes at 37°C.

-

Antagonist Addition: Add varying concentrations of this compound (e.g., from 1 nM to 10 µM) or vehicle control to the appropriate wells. Incubate for an additional 15-30 minutes at 37°C.

-

Agonist Stimulation: To initiate the reaction, add a fixed concentration of an A2BAR agonist, typically NECA at a concentration close to its EC80 (e.g., 100 nM), to all wells except the basal control.[4]

-

Incubation: Incubate the plates for 15-30 minutes at 37°C. The optimal time should be determined empirically to ensure the reaction is within the linear range.

-

Reaction Termination and Cell Lysis: Terminate the stimulation by aspirating the medium and lysing the cells with a lysis buffer provided by the cAMP detection kit manufacturer (e.g., 0.1 M HCl with a surfactant).

-

cAMP Quantification: Measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA), radioimmunoassay (RIA), or a Homogeneous Time-Resolved Fluorescence (HTRF) assay, following the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 of this compound. The antagonist constant (KB) can then be calculated using the Cheng-Prusoff equation: KB = IC50 / (1 + [Agonist]/EC50 of Agonist).

Visualizations: Signaling Pathways and Workflows

A2B Receptor Signaling and Point of this compound Intervention

The following diagram illustrates the canonical A2BAR signaling pathway leading to cAMP production and highlights the inhibitory action of this compound.

Caption: A2BAR signaling cascade and the inhibitory mechanism of this compound.

Experimental Workflow for cAMP Accumulation Assay

This diagram outlines the key steps in a typical experiment designed to measure the inhibitory effect of this compound on cAMP accumulation.

Caption: Experimental workflow for assessing this compound's effect on cAMP.

Conclusion

This compound is a well-characterized, potent, and selective A2B adenosine receptor antagonist. Its mechanism of action involves the direct blockade of the A2BAR, thereby preventing agonist-induced Gs protein activation and the subsequent production of the second messenger cAMP.[1][4] The quantitative data robustly support its function, demonstrating nanomolar affinity and effective inhibition of the cAMP signaling pathway in cellular assays. The provided protocols and workflows offer a clear guide for researchers seeking to investigate this compound or similar compounds. Given the role of A2BAR-cAMP signaling in immunomodulation and cancer progression, this compound stands out as a critical research tool and a promising scaffold for the development of novel immunotherapies.[2][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A2B Adenosine Receptor and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Host A2B Adenosine Receptors Promote Carcinoma Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of ISAM-140 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular adenosine within the tumor microenvironment (TME) is a significant mediator of immunosuppression, promoting tumor growth and metastasis. The A2B adenosine receptor (A2BAR), often upregulated on various cancer and immune cells, has emerged as a promising therapeutic target. ISAM-140, a potent and selective A2BAR antagonist, has demonstrated considerable therapeutic potential in preclinical oncology models. This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and experimental methodologies associated with this compound, offering a valuable resource for researchers and drug development professionals in the field of oncology.

Introduction: Targeting the Adenosine Pathway in Cancer

The accumulation of adenosine in the TME is a key mechanism of immune evasion utilized by tumors.[1][2] This nucleoside signals through four G protein-coupled receptors: A1, A2A, A2B, and A3.[1] The A2A and A2B receptors, in particular, are implicated in suppressing the anti-tumor immune response.[1] While A2A receptor antagonists have entered clinical trials, the therapeutic potential of A2B receptor blockade is an area of growing interest.[3][4] The A2B receptor has a lower affinity for adenosine and is activated under conditions of high adenosine concentration, characteristic of the hypoxic TME.[3] Its activation on immune cells can inhibit the function of T cells and Natural Killer (NK) cells, while promoting immunosuppressive cell types.[1] this compound is a selective antagonist of the A2B adenosine receptor, designed to counteract these immunosuppressive effects.[5][6]

Mechanism of Action of this compound

This compound functions by competitively binding to the A2B adenosine receptor, thereby blocking the downstream signaling cascade initiated by adenosine. In the context of the tumor microenvironment, this action has several key therapeutic implications:

-

Restoration of Immune Cell Function: By inhibiting A2BAR signaling, this compound can rescue the proliferation and effector functions of crucial anti-tumor immune cells, including T cells and NK cells.

-

Inhibition of Tumor Growth: Preclinical studies have shown that this compound can directly impact cancer cell viability and reduce the growth of tumor spheroids.[3]

-

Modulation of the Tumor Microenvironment: A2BAR antagonism can alter the cytokine profile within the TME, potentially leading to a more pro-inflammatory and anti-tumorigenic state.

Signaling Pathway

The A2B adenosine receptor is a G protein-coupled receptor that, upon activation by adenosine, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[7] This increase in cAMP can have pleiotropic effects, including the suppression of immune cell activity. This compound blocks this initial step, preventing the downstream immunosuppressive signaling.

Figure 1: Simplified signaling pathway of the A2B adenosine receptor and the inhibitory action of this compound.

Preclinical Efficacy of this compound

Preclinical studies utilizing patient-derived cancer models have demonstrated the anti-tumor effects of this compound.

Effect on Cancer Cell Viability

In 3D spheroid models of breast cancer, this compound significantly reduced relative cell viability after a 4-day exposure.[3]

| Compound | Concentration | Relative Cell Viability (%) |

| Untreated Control | - | 100 |

| This compound | 12 µM | Significantly reduced vs. control[3] |

| ISAM-R56A | 12 µM | Significantly reduced vs. control[3] |

| ISAM-M89A | 12 µM | More pronounced reduction than this compound[3] |

| Table 1: Effect of this compound and its analogs on the viability of breast cancer spheroids. |

Impact on Lymphocyte Proliferation

This compound was shown to rescue the proliferation of various lymphocyte subsets in the presence of immunosuppressive adenosine.[3]

| Lymphocyte Subset | Effect of this compound (12 µM) |

| CD8+ T cells (naïve and effector) | Proliferation rescued[3] |

| CD4+ T cells (central and effector memory) | Proliferation rescued[3] |

| NK cells | Proliferation rescued[3] |

| Table 2: Rescue of lymphocyte proliferation by this compound in the presence of adenosine. |

Modulation of T Cell Phenotype

Treatment with this compound was observed to increase the CD8/CD4 T cell ratio within tumor spheroids, suggesting a shift towards a more cytotoxic T cell response.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Patient-Derived Tumor Spheroid Generation and Viability Assay

-

Tissue Preparation: Fresh tumor resections are mechanically and enzymatically digested to obtain a single-cell suspension.

-

Spheroid Formation: Cells are seeded in ultra-low attachment plates and allowed to aggregate and form spheroids over 24-48 hours.

-

Compound Treatment: this compound and other test compounds are added to the spheroid cultures at specified concentrations.

-

Viability Assessment: After the treatment period (e.g., 4 days), cell viability is assessed using a luminescent cell viability assay that measures ATP content.

-

Real-Time Imaging: Spheroid growth kinetics can be monitored using real-time imaging systems to observe changes in spheroid size and morphology over time.[3]

Figure 2: Experimental workflow for patient-derived tumor spheroid viability and growth assays.

Lymphocyte Proliferation Assay

-

Isolation of PBMCs: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.

-

Labeling: Lymphocytes are labeled with a proliferation-tracking dye (e.g., CFSE) that is diluted with each cell division.

-

Stimulation and Treatment: Cells are stimulated to proliferate (e.g., with anti-CD3/CD28 antibodies) in the presence or absence of adenosine and this compound.

-

Culture: Cells are cultured for a period sufficient for multiple rounds of division (e.g., 4-5 days).

-

Flow Cytometry Analysis: The dilution of the proliferation dye is measured by flow cytometry to determine the extent of cell division in different lymphocyte subsets, identified by surface marker staining (e.g., CD3, CD4, CD8, CD56).[3][4]

cAMP Functional Assay

-

Cell Culture: A cell line expressing the A2B adenosine receptor is cultured.

-

Compound Incubation: Cells are pre-incubated with this compound or a vehicle control.

-

Stimulation: The cells are then stimulated with a non-selective adenosine receptor agonist (e.g., NECA) to induce cAMP production.

-

cAMP Measurement: Intracellular cAMP levels are quantified using a competitive immunoassay or a reporter gene assay.

-

Data Analysis: The ability of this compound to inhibit NECA-stimulated cAMP production is determined.[3]

Clinical Development and Future Perspectives

Currently, there is limited publicly available information on the clinical trial status of this compound specifically. However, the broader class of A2A and A2B adenosine receptor antagonists is being actively investigated in clinical trials for various cancer types, often in combination with immune checkpoint inhibitors.[2][7] The promising preclinical data for this compound suggests its potential as a candidate for further clinical development, both as a monotherapy and in combination with other anti-cancer agents.

Conclusion

This compound is a potent and selective A2B adenosine receptor antagonist with compelling preclinical evidence supporting its therapeutic potential in oncology. By rescuing the function of anti-tumor lymphocytes and directly inhibiting cancer cell growth, this compound addresses a key immunosuppressive mechanism within the tumor microenvironment. The detailed experimental protocols provided herein offer a framework for further investigation into the efficacy and mechanism of action of this compound and similar molecules. As the field of cancer immunotherapy continues to evolve, targeting the adenosine pathway with agents like this compound represents a promising avenue for the development of novel cancer treatments.

References

- 1. Therapeutic potential of adenosine receptor modulators in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Insights from Clinical Trials on A2A Adenosine Receptor Antagonists for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. A2B Adenosine Receptor and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Understanding the Structure-Activity Relationship of ISAM-140 Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of ISAM-140 and its derivatives as potent antagonists of the A2B adenosine receptor (A2BAR). This compound serves as a prototypical antagonist with a tricyclic scaffold, and its exploration has led to the discovery of novel derivatives with significant therapeutic potential, particularly in cancer immunotherapy. This document outlines the quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways modulated by these compounds.

Introduction to this compound and A2B Adenosine Receptor

This compound is a potent and highly selective antagonist for the A2B adenosine receptor (A2BAR), with a Ki value of 3.49 nM.[1] The A2BAR is a G protein-coupled receptor that is activated by adenosine, a metabolite often found in high concentrations within the tumor microenvironment.[2][3] This activation suppresses the anti-tumor immune response of T and NK cells.[2][3][4] Consequently, blocking the A2BAR with antagonists like this compound is a promising strategy in cancer immunotherapy to restore lymphocyte activity.[2][3] Recent SAR studies on the this compound scaffold have yielded new derivatives, including ISAM-R56A and the dual A2AAR/A2BAR antagonist ISAM-M89A, providing deeper insights into the structural requirements for potent and selective A2BAR antagonism.[2]

Quantitative Structure-Activity Relationship Data

The biological activity of this compound and its key derivatives has been characterized through various binding and functional assays. The data highlights the affinity of these compounds for different adenosine receptor subtypes, demonstrating their selectivity profile.

| Compound | Modification | A1AR Ki (nM) | A2AAR Ki (nM) | A2BAR Ki (nM) | A3AR Ki (nM) | A2BAR KB (nM) |

| This compound | Parent Compound | >1000 | 204 | 3.49[1] | >1000 | 27.0[1] |

| ISAM-R56A | N-alkylation on tricyclic core | >1000 | 221 | 2.1 | >1000 | 14.1 |

| ISAM-M89A | Halogen introduction on tricyclic core | >1000 | 10.7 | 4.3 | >1000 | 3.1 |

| SY1KO-24 | Related Tricyclic Scaffold | >1000 | >1000 | 12.3 | >1000 | 88.5 |

| SY1AF-30 | Related Tricyclic Scaffold | >1000 | >1000 | 25.1 | >1000 | 141 |

| SY1AF-80 | Related Tricyclic Scaffold | >1000 | >1000 | 44.6 | >1000 | 158 |

Data compiled from multiple sources. Ki and KB values for derivatives are sourced from Figure 1B in the cited literature.[2]

Experimental Protocols

The characterization of this compound derivatives involves a series of standardized in vitro assays to determine their binding affinity, functional antagonism, and effects on cell signaling.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of the test compounds for the four adenosine receptor (AR) subtypes.

-

Objective: To measure the ability of a compound to displace a specific high-affinity radioligand from its receptor.

-

General Procedure:

-

Cell membranes from stable cell lines expressing a specific human AR subtype are prepared.

-

Membranes are incubated with a specific radioligand and varying concentrations of the competitor compound (e.g., this compound derivative).

-

After incubation, the mixture is filtered to separate bound from free radioligand.

-

The radioactivity retained on the filter is measured using a scintillation counter.

-

Ki values are calculated from the IC50 values obtained from concentration-response curves using the Cheng-Prusoff equation.

-

-

Receptor-Specific Details: [5]

-

A1AR: Performed in CHO cell membranes with [3H]DPCPX as the radioligand.[2]

-

A2AAR: Performed in HeLa-A2A cell membranes with [3H]ZM241385 as the radioligand.

-

A2BAR: Performed in HEK-293-A2B cell membranes with [3H]DPCPX as the radioligand.

-

A3AR: Performed in HeLa-A3 cell membranes with [3H]NECA as the radioligand.

-

cAMP Accumulation Functional Assay

This assay determines the functional antagonist activity (KB) of the compounds by measuring their ability to inhibit agonist-stimulated cAMP production.

-

Objective: To quantify the potency of an antagonist in blocking the Gs-protein signaling pathway of the A2BAR.

-

Procedure: [2]

-

HEK-293 cells stably expressing the human A2BAR are seeded in multi-well plates.

-

Cells are pre-incubated with various concentrations of the antagonist (e.g., this compound).

-

The cells are then stimulated with a fixed concentration of the agonist 5'-N-ethylcarboxamidoadenosine (NECA) to induce cAMP production.[1]

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF or ELISA-based).

-

KB values are calculated from the resulting concentration-response curves.

-

Computational Modeling

Molecular modeling is used to understand the binding mode of the antagonists within the A2BAR orthosteric cavity.

-

Objective: To visualize and analyze the molecular interactions between the ligand and the receptor.

-

Procedure: [2]

-

A homology model of the human A2BAR is generated, often based on the crystal structure of the related A2AAR.

-

The antagonist molecule is docked into the binding site of the receptor model using software like GOLD.

-

The resulting complex is subjected to molecular dynamics (MD) simulations to refine the binding pose and assess its stability.

-

Analysis of the simulation trajectories reveals key interactions, such as hydrogen bonds and hydrophobic contacts. For this compound and its derivatives, the tricyclic core is stabilized by interactions with conserved residues N254^6.55 and F173^EL2.[2]

-

Signaling Pathways and Visualization

The following diagrams illustrate the general workflow for a structure-activity relationship study and the signaling pathway targeted by this compound derivatives.

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Caption: A2BAR signaling pathway leading to immunosuppression and its blockade by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure–Activity Relationship of Truncated 4′-Selenonucleosides: A3 Adenosine Receptor Activity and Binding Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

ISAM-140: A Technical Guide to Overcoming Adenosine-Mediated Immune Suppression

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of ISAM-140 in blocking adenosine-mediated immune suppression. Adenosine, a nucleoside present at high concentrations within the tumor microenvironment, is a key signaling molecule that dampens anti-tumor immune responses. This compound, a potent and selective antagonist of the A2B adenosine receptor, represents a promising therapeutic strategy to reinvigorate the immune system's ability to combat cancer. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

The Adenosine Signaling Pathway in the Tumor Microenvironment

Extracellular adenosine accumulates in the tumor microenvironment through the enzymatic conversion of adenosine triphosphate (ATP) by the ectonucleotidases CD39 and CD73, which are often overexpressed on the surface of cancer cells and immune cells.[1][2] Adenosine then binds to one of four G protein-coupled receptors: A1, A2A, A2B, or A3.[1] The A2A and A2B receptors are the primary mediators of adenosine's immunosuppressive effects.[2]

Binding of adenosine to the A2B receptor on immune cells, such as T cells and Natural Killer (NK) cells, triggers a signaling cascade that leads to the production of intracellular cyclic adenosine monophosphate (cAMP).[3][4] Elevated cAMP levels inhibit T cell receptor (TCR) signaling, leading to decreased proliferation, reduced cytokine production (e.g., interferon-gamma (IFNγ) and perforin), and an overall suppression of cytotoxic T lymphocyte (CTL) and NK cell function.[4][5] This creates an immunosuppressive shield that allows tumors to evade immune destruction.[6]

References

- 1. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. bpsbioscience.com [bpsbioscience.com]

Preclinical Profile of ISAM-140: A Novel A2B Adenosine Receptor Antagonist for Cancer Immunotherapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The tumor microenvironment (TME) is characterized by high concentrations of extracellular adenosine, a potent immunosuppressive metabolite that hampers anti-tumor immune responses. Adenosine exerts its effects through four G protein-coupled receptors, with the A2B adenosine receptor (A2BAR) emerging as a critical target for immunotherapy due to its role in suppressing the function of various immune effector cells.[1][2] This document provides a comprehensive technical overview of the preclinical data for ISAM-140, a potent and highly selective A2BAR antagonist.[3] We consolidate in vitro and ex vivo data, detail key experimental methodologies, and present signaling and workflow diagrams to fully elucidate the therapeutic potential and mechanism of action of this compound in reversing adenosine-mediated immune suppression.

Introduction: The Rationale for Targeting the A2B Adenosine Receptor

Extracellular adenosine, generated predominantly through the CD39/CD73 ecto-enzyme cascade, accumulates in the hypoxic TME and signals through A2A and A2B receptors on immune cells to dampen their anti-cancer functions.[2] This leads to reduced proliferation and effector function of T cells and Natural Killer (NK) cells, thereby promoting tumor immune evasion.[1][4] While A2A receptor (A2AAR) antagonists have entered clinical trials, recent studies suggest the formation of A2AAR/A2BAR dimers where A2BAR plays a dominant role, highlighting it as a promising, distinct therapeutic target.[4][5] this compound is a non-xanthine small molecule developed as a potent and selective antagonist of the A2B adenosine receptor, designed to restore immune cell activity within the adenosine-rich TME.[4][6]

Mechanism of Action of this compound

This compound functions by competitively binding to the orthosteric cavity of the A2B adenosine receptor, preventing the binding of endogenous adenosine. The A2BAR is coupled to Gs, Gi, and Gq proteins, and its activation by adenosine typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[6][7] This elevation in cAMP is a key immunosuppressive signal. This compound blocks this NECA (5'-N-ethylcarboxamido adenosine)-stimulated cAMP accumulation, thereby inhibiting the downstream signaling cascade that suppresses immune cell function.[3][4]

Preclinical Efficacy Data

Binding Affinity and Selectivity

This compound demonstrates high affinity for the human A2B adenosine receptor with excellent selectivity over other adenosine receptor subtypes. This selectivity is crucial for minimizing off-target effects.

Table 1: this compound Binding Affinity (Ki) and Functional Antagonism (KB)

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Antagonism (KB, nM) |

|---|---|---|

| A2BAR | 3.49[3] | 27.00[3] |

| A1AR | > 1000[7] | Not Reported |

| A2AAR | > 1000[7] | Not Reported |

| A3AR | > 1000[7] | Not Reported |

Data derived from radioligand binding assays and cAMP accumulation assays.

In Vitro and Ex Vivo Functional Activity

Preclinical studies have evaluated the ability of this compound to reverse the immunosuppressive effects of adenosine on human immune cells and to impact the viability of cancer cells.

In the presence of adenosine, the proliferation of key immune effector cells is significantly inhibited. This compound effectively rescues this proliferation.

Table 2: Rescue of Lymphocyte Proliferation by this compound

| Cell Type | Proliferation Rescue |

|---|---|

| CD8+ T Cells (Naïve/Effector) | Rescued[4] |

| CD4+ T Cells (Central/Effector Memory) | Rescued[4] |

| CD4+ T Cells (Naïve) | Rescued[4] |

| Natural Killer (NK) Cells | Rescued[4] |

Lymphocyte proliferation was measured in the presence of 0.1 mM adenosine and 12 µM this compound.

Furthermore, this compound treatment resulted in a statistically significant increase in the CD8/CD4 T cell ratio within patient-derived tumor spheroids, suggesting a shift towards a more cytotoxic immune infiltrate.[4]

This compound has demonstrated direct effects on cancer cell viability in 3D culture models.

Table 3: Effect of this compound on Breast Cancer Spheroid Viability

| Treatment | Outcome |

|---|---|

| This compound | Significantly reduced relative cell viability[4] |

Patient-derived breast cancer spheroids were exposed to this compound for 4 days.

Experimental Protocols

The following section details the methodologies used to generate the preclinical data for this compound.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for human adenosine receptor subtypes (A1, A2A, A2B, A3).

-

Cell Lines: CHO cells transfected to express human A1AR, HeLa cells for A2AAR and A3AR, and HEK-293 cells for A2BAR.[4]

-

Protocol:

-

Cell membranes expressing the target receptor are prepared.

-

Membranes are incubated with a specific radioligand (e.g., [3H]PSB-603 for A2BAR) and varying concentrations of the test compound (this compound).

-

Following incubation, bound and free radioligand are separated by rapid filtration.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

IC50 values are calculated from competition curves and converted to Ki values using the Cheng-Prusoff equation.

-

cAMP Accumulation Functional Assay

-

Objective: To measure the antagonistic potency (KB) of this compound by assessing its ability to inhibit agonist-stimulated cAMP production.

-

Cell Line: HEK-293 cells endogenously or recombinantly expressing A2BAR.

-

Protocol:

-

Cells are seeded in 384-well plates.

-

Cells are pre-incubated with various concentrations of this compound.

-

The A2BAR agonist NECA (e.g., at 100 nM) is added to stimulate cAMP production.[4]

-

After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or LANCE).

-

Concentration-response curves are generated to determine the KB value of this compound.

-

Lymphocyte Proliferation Assay

-

Objective: To evaluate the ability of this compound to rescue T cell and NK cell proliferation from adenosine-mediated suppression.

-

Cells: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors via Ficoll density gradient centrifugation.[8]

-

Protocol:

-

PBMCs are labeled with a proliferation-tracking dye (e.g., CFSE).

-

Cells are stimulated to proliferate using anti-CD3/CD28 antibodies or other mitogens.

-

Cultures are treated with a suppressive concentration of adenosine (0.1 mM) in the presence or absence of this compound (12 µM).[4]

-

After several days of culture, cells are harvested.

-

Proliferation is assessed by flow cytometry, measuring the dilution of the tracking dye in specific lymphocyte subsets (identified by surface markers like CD4, CD8, CD56).

-

Patient-Derived Tumor Spheroid Assays

-

Objective: To assess the effect of this compound on tumor cell viability and tumor-infiltrating lymphocyte (TIL) function in a 3D co-culture model.

-

Method:

-

Spheroid Formation: Fresh tumor tissue resections (e.g., breast cancer) are digested to create a single-cell suspension and cultured in ultra-low attachment plates to form spheroids.[8]

-

Viability Assay: Spheroids are treated with this compound for several days. Cell viability is measured using real-time imaging or endpoint assays like CellTiter-Glo.[4]

-

TIL Infiltration Assay: Autologous TILs are expanded ex vivo, labeled with a tracking dye, and co-cultured with the tumor spheroids. The co-culture is treated with this compound. Infiltration of TILs into the spheroid is monitored by real-time imaging and quantified by flow cytometry after spheroid dissociation.[4]

-

Summary and Future Directions

The preclinical data strongly support the continued development of this compound as a novel cancer immunotherapy agent. As a potent and highly selective A2BAR antagonist, this compound effectively reverses adenosine-mediated suppression of T cells and NK cells and demonstrates direct anti-tumor effects in patient-derived spheroid models.

Future preclinical work should focus on in vivo studies using immunocompetent mouse models to evaluate the single-agent efficacy, pharmacokinetic/pharmacodynamic profile, and safety of this compound. Critically, combination studies with established immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1), are warranted to explore potential synergistic effects in overcoming resistance to current treatments.

References

- 1. Adenosine in cancer immunotherapy: Taking off on a new plane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting adenosine in cancer immunotherapy: a review of recent progress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A2B Adenosine Receptor and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Significance of A2B Receptor Antagonism by ISAM-140: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The A2B adenosine receptor (A2BAR), a G-protein coupled receptor, is increasingly recognized as a critical regulator in a variety of pathophysiological processes, including cancer progression and fibrotic diseases. Under conditions of cellular stress and hypoxia, elevated extracellular adenosine levels activate the A2BAR, triggering signaling cascades that can promote inflammation, immunosuppression, and tissue remodeling. ISAM-140 has emerged as a potent and highly selective antagonist of the A2BAR, demonstrating significant potential as a therapeutic agent. This technical guide provides an in-depth overview of the significance of A2BAR antagonism by this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.

Introduction to A2B Receptor and this compound

The A2B adenosine receptor is one of four adenosine receptor subtypes (A1, A2A, A2B, and A3) and is characterized by its relatively low affinity for adenosine.[1] Consequently, it is primarily activated under conditions of high adenosine concentrations, which are often associated with pathological states such as inflammation, hypoxia, and cancer.[2] Activation of the A2BAR can lead to diverse cellular responses, largely dependent on the cell type and the G-protein to which it couples. The primary signaling pathways involve Gs-protein coupling, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP), and Gq-protein coupling, which activates phospholipase C (PLC), leading to an increase in intracellular calcium.[2]

This compound is a novel, potent, and highly selective A2B adenosine receptor antagonist.[2][3] Its ability to specifically block the A2BAR without significantly affecting other adenosine receptor subtypes makes it an invaluable tool for elucidating the role of the A2B receptor in disease and a promising candidate for therapeutic development.[1][2]

Data Presentation: Quantitative Profile of this compound

The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and activity in preclinical models.

Table 1: In Vitro Binding Affinity and Functional Activity of this compound

| Parameter | Species | Receptor | Value | Assay Type | Reference |

| Ki | Human | A2B | 3.49 nM | Radioligand Binding Assay | [3] |

| Ki | Human | A1 | > 1000 nM | Radioligand Binding Assay | [1] |

| Ki | Human | A2A | > 1000 nM | Radioligand Binding Assay | [1] |

| Ki | Human | A3 | > 1000 nM | Radioligand Binding Assay | [1] |

| KB | Human | A2B | 27.00 nM | cAMP Accumulation Assay | [3] |

Table 2: In Vitro and Ex Vivo Efficacy of this compound in Cancer Models

| Model System | Cell Type | This compound Concentration | Effect | Reference |

| Lymphocyte Proliferation Assay | Human Peripheral Blood Mononuclear Cells | 12 µM | Rescued adenosine-mediated suppression of CD4+, CD8+ T cell, and NK cell proliferation | [2] |

| 3D Breast Cancer Spheroids | Patient-derived | Not Specified | Significantly reduced relative cell viability | [2] |

Signaling Pathways

Antagonism of the A2B receptor by this compound blocks the initiation of downstream signaling cascades. The primary pathways affected are the Gs-cAMP-PKA and Gq-PLC-IP3/DAG pathways.

A2B Receptor Signaling Pathways

Caption: A2B Receptor Signaling Pathways and this compound Antagonism.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Radioligand Binding Assay for A2B Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human A2B adenosine receptor.

Materials:

-

Membrane preparations from HEK-293 cells stably expressing the human A2B receptor.

-

[³H]DPCPX (radioligand).

-

This compound.

-

NECA (non-selective adenosine receptor agonist for determining non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the A2B receptor-expressing cell membranes on ice. Resuspend the membranes in assay buffer to a final protein concentration of 20-40 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of [³H]DPCPX (final concentration ~25 nM) and 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of [³H]DPCPX and 50 µL of NECA (final concentration 400 µM).

-

Competition Binding: 50 µL of [³H]DPCPX and 50 µL of varying concentrations of this compound.

-

-

Add 100 µL of the membrane preparation to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

cAMP Accumulation Assay

Objective: To determine the functional antagonist potency (KB) of this compound at the A2B receptor.

Materials:

-

HEK-293 cells expressing the human A2B receptor.

-

NECA (agonist).

-

This compound.

-

Rolipram (phosphodiesterase inhibitor).

-

cAMP assay kit (e.g., HTRF-based or ELISA-based).

-

Cell culture medium.

-

Assay buffer.

Procedure:

-

Cell Seeding: Seed HEK-293-A2BR cells in a 96-well plate at a density of 10,000 cells/well and incubate overnight.

-

Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of this compound and a fixed concentration of rolipram (e.g., 30 µM) for 15 minutes at 37°C.

-

Stimulation: Add NECA to a final concentration that elicits a submaximal response (e.g., EC80) and incubate for 30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: Generate a dose-response curve for this compound's inhibition of NECA-stimulated cAMP production. Calculate the IC50 value and subsequently the KB value using the Schild equation.[2]

3D Tumor Spheroid Viability Assay

Objective: To assess the effect of this compound on the viability of cancer cells grown in a 3D culture model.

Materials:

-

Breast cancer cell line (e.g., patient-derived).

-

Ultra-low attachment 96-well plates.

-

Cell culture medium.

-

This compound.

-

Cell viability reagent (e.g., CellTiter-Glo® 3D).

-

Plate reader for luminescence.

Procedure:

-

Spheroid Formation: Seed cancer cells in ultra-low attachment plates at a density that promotes the formation of single spheroids per well (e.g., 1,000-5,000 cells/well). Incubate for 3-4 days to allow spheroid formation.

-

Treatment: Add varying concentrations of this compound to the wells containing spheroids. Include a vehicle control.

-

Incubation: Incubate the spheroids with this compound for 4 days.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal of the treated spheroids to the vehicle control to determine the relative cell viability.[2]

Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of pulmonary fibrosis.

Materials:

-

C57BL/6 mice (8-10 weeks old).

-

Bleomycin sulfate.

-

This compound.

-

Saline.

-

Anesthesia.

-

Hydroxyproline assay kit.

-

Histology equipment.

Procedure:

-

Induction of Fibrosis: Anesthetize the mice and intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg) in saline. Control mice receive saline only.

-

Treatment: Begin treatment with this compound (at a predetermined dose and route of administration, e.g., daily intraperitoneal injection) on a specified day post-bleomycin instillation (e.g., day 7) and continue for a defined period (e.g., 14 or 21 days). A vehicle control group for the bleomycin-treated mice should be included.

-

Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect the lungs.

-

Histological Analysis: Perfuse the lungs with formalin and embed in paraffin. Section the lungs and stain with Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using the Ashcroft scoring system.

-

Biochemical Analysis: Homogenize a portion of the lung tissue and measure the hydroxyproline content using a commercially available kit. Hydroxyproline is a major component of collagen and its level correlates with the degree of fibrosis.

-

Data Analysis: Compare the Ashcroft scores and hydroxyproline levels between the different treatment groups to assess the anti-fibrotic effect of this compound.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

Radioligand Binding Assay Workflow

Caption: Workflow for Radioligand Binding Assay.

3D Tumor Spheroid Assay Workflow

Caption: Workflow for 3D Tumor Spheroid Viability Assay.

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate due to its high potency and selectivity for the A2B adenosine receptor. The data and protocols presented in this guide underscore the significance of A2BAR antagonism as a strategy for intervening in diseases such as cancer and pulmonary fibrosis. The detailed methodologies and visual representations of signaling pathways and experimental workflows are intended to facilitate further research into the multifaceted roles of the A2B receptor and the therapeutic potential of its antagonists. As our understanding of A2BAR biology continues to evolve, selective antagonists like this compound will be instrumental in translating this knowledge into novel and effective clinical interventions.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of ISAM-140

For Researchers, Scientists, and Drug Development Professionals

Introduction

ISAM-140 is a potent and highly selective antagonist of the A2B adenosine receptor (A2BAR), with a Ki value of 3.49 nM.[1] As an A2BAR antagonist, this compound is a valuable tool for studying the physiological and pathological roles of this receptor. The A2B receptor is a G protein-coupled receptor (GPCR) involved in various cellular processes, and its dysregulation has been implicated in conditions such as inflammation, fibrosis, and cancer. This document provides a detailed protocol for the synthesis and purification of this compound, intended to support research and drug development efforts targeting the A2B adenosine receptor.

Physicochemical and Pharmacological Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | Isopropyl 4-(furan-2-yl)-2-methyl-1,4-dihydrobenzo[2][3]imidazo[1,2-a]pyrimidine-3-carboxylate | |

| Molecular Formula | C19H19N3O3 | |

| Molecular Weight | 337.37 g/mol | |

| Binding Affinity (Ki) | 3.49 nM for human A2B adenosine receptor | [1] |

| Appearance | Expected to be a solid | |

| Solubility | Soluble in organic solvents like DMSO and ethanol | [4] |

Experimental Protocols

Synthesis of this compound via Biginelli-type Reaction

The synthesis of this compound is achieved through a one-pot, three-component Biginelli-type reaction. This reaction involves the condensation of 2-aminobenzimidazole, furfural, and isopropyl acetoacetate.

Materials and Reagents:

-

2-aminobenzimidazole

-

Furfural

-

Isopropyl acetoacetate

-

Catalyst (e.g., ZnCl2, p-toluenesulfonic acid, or a Brønsted acidic ionic liquid)

-

Solvent (e.g., Ethanol, Acetonitrile, or solvent-free conditions)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp for visualization

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add 2-aminobenzimidazole (1.0 mmol), furfural (1.0 mmol), and isopropyl acetoacetate (1.2 mmol).

-

Solvent and Catalyst Addition: Add the chosen solvent (e.g., 10 mL of ethanol) and a catalytic amount of the selected acid catalyst (e.g., 0.1 mmol of ZnCl2).

-

Reaction Conditions: The reaction mixture is then stirred at an elevated temperature. Depending on the catalyst and solvent system, this can range from refluxing in ethanol (approximately 78°C) to heating under solvent-free conditions at 80-100°C.

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system for TLC would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude residue is then taken forward for purification.

Purification of this compound by Column Chromatography

The crude this compound is purified using silica gel column chromatography to obtain the final product with high purity.

Materials and Reagents:

-

Crude this compound

-

Silica gel (60-120 mesh) for column chromatography

-

Eluent: A mixture of hexane and ethyl acetate

-

Glass column for chromatography

-

Cotton wool or fritted disc

-

Collection tubes or flasks

-

TLC plates and chamber for fraction analysis

Procedure:

-

Column Packing: A glass column is packed with a slurry of silica gel in hexane. The column should be packed uniformly to avoid channeling.

-

Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and loaded onto the top of the silica gel bed. Alternatively, for less soluble compounds, dry loading can be performed by adsorbing the crude product onto a small amount of silica gel and then adding it to the column.

-

Elution: The column is eluted with a hexane/ethyl acetate solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of the product from impurities. The ideal starting polarity should be determined by prior TLC analysis of the crude mixture.

-

Fraction Collection: Fractions are collected in separate tubes as the eluent passes through the column.

-